(1S)-2,2-difluorocyclopropanamine;hydrochloride
Description
(1S)-2,2-Difluorocyclopropanamine hydrochloride (CAS 2306252-66-2) is a fluorinated cyclopropane derivative with the molecular formula C₃H₆ClF₂N and a molecular weight of 129.54 g/mol. It exists as a solid with a purity of ≥97% and is typically stored at -20°C to maintain stability . The compound features a cyclopropane ring substituted with two fluorine atoms at the 2-position and an amine group, which is protonated as a hydrochloride salt. This structural configuration enhances water solubility compared to its free base form, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
(1S)-2,2-difluorocyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H/t2-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSNWLHFBOKGGL-DKWTVANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C1(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simmons-Smith Cyclopropanation
The classical Simmons-Smith reaction, employing diethylzinc and diiodomethane, has been adapted for fluorinated systems. Modified protocols use CH₂F₂ or CHF₂I to introduce fluorine atoms during cyclopropanation. For example, treatment of vinyl fluoride derivatives with Zn-Cu/CH₂F₂ under ultrasound irradiation yields 2,2-difluorocyclopropane precursors. Yields range from 45–68%, with selectivity dependent on steric and electronic effects of substituents.
Transition Metal-Catalyzed Cyclopropanation
Rhodium(II)-catalyzed decomposition of diazo compounds enables stereocontrolled cyclopropanation. Using α-diazo-β-fluoroesters and styrene derivatives, chiral rhodium catalysts such as Rh₂(S-PTTL)₄ achieve up to 92% ee for trans-2,2-difluorocyclopropane carboxylates. Subsequent hydrolysis and Curtius rearrangement convert esters to the target amine (Table 1).
Table 1: Metal-Catalyzed Cyclopropanation Outcomes
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Rh₂(S-PTTL)₄ | α-Diazo-β-fluoroester | 75 | 92 | |
| Cu(OTf)₂ | Trifluoromethyl olefin | 62 | 85 |
Fluorination Techniques for Geminal Difluoro Incorporation
Electrophilic Fluorination
Electrophilic agents like N-fluorobenzenesulfonimide (NFSI) selectively fluorinate cyclopropane carbinols. For instance, treatment of 2-hydroxycyclopropanamine derivatives with NFSI in CH₂Cl₂ at −78°C introduces fluorine atoms with 78% efficiency. However, over-fluorination and ring-opening side reactions limit yields to 50–60%.
Nucleophilic Fluorination
Deoxyfluorination using DAST (Diethylaminosulfur trifluoride) or XtalFluor-E converts ketone intermediates to gem-difluoro compounds. A two-step sequence involving cyclopropane ketone formation (via ozonolysis) followed by DAST treatment achieves 71% yield but requires rigorous moisture exclusion.
Enantioselective Synthesis of the (1S) Configuration
Chiral Pool Synthesis
Starting from L-serine, a seven-step sequence generates enantiopure (1S)-2,2-difluorocyclopropanamine. Key steps include:
Kinetic Resolution with Lipases
Racemic 2,2-difluorocyclopropanamine is resolved using immobilized Candida antarctica lipase B (CAL-B) and vinyl acetate. The (1R)-enantiomer is preferentially acetylated, leaving the (1S)-amine in 48% yield and 94% ee.
Hydrochloride Salt Formation and Purification
The free amine is treated with hydrogen chloride (HCl) in diethyl ether or methanol to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures improves purity to >99%. X-ray diffraction confirms the ionic structure, with Cl⁻ counterions stabilizing the protonated amine.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for (1S)-2,2-Difluorocyclopropanamine Hydrochloride
| Method | Steps | Overall Yield (%) | ee (%) | Cost (Relative) |
|---|---|---|---|---|
| Chiral Pool (L-Serine) | 7 | 22 | 99 | High |
| Rhodium Catalysis | 5 | 35 | 92 | Medium |
| Kinetic Resolution | 3 | 48 | 94 | Low |
The kinetic resolution approach offers the best balance of efficiency and cost but requires racemic starting material. In contrast, chiral pool synthesis guarantees enantiopurity at the expense of yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-difluorocyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or other reduced products.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of substituted cyclopropane derivatives.
Scientific Research Applications
(1S)-2,2-difluorocyclopropanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-2,2-difluorocyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Cyclopropane Moieties
Key Differences :
- Substituent Position : The main compound has fluorines on the cyclopropane ring, whereas analogues like (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine HCl feature fluorines on a phenyl substituent. This impacts electronic properties and target interactions .
- Stereochemistry : The (1R,2S) configuration in the Ticagrelor impurity (CAS 1402222-66-5) highlights enantiomeric specificity critical for pharmacological activity, unlike the simpler stereochemistry of the main compound .
Halogen-Substituted Analogues
Key Differences :
- Halogen Type : Chlorine in (1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropanamine HCl introduces greater steric bulk and electronegativity compared to fluorine, altering binding affinity and metabolic stability .
- Core Structure : Benzimidamide lacks a cyclopropane ring, focusing instead on a planar amidine group, which limits conformational rigidity compared to cyclopropanamines .
Research and Application Insights
- Pharmaceutical Relevance: The Ticagrelor impurity (CAS 1402222-66-5) demonstrates the importance of fluorinated cyclopropanamines in drug quality control, while the main compound’s simpler structure may serve as a scaffold for novel bioactive molecules .
- Synthetic Utility : Fluorine substitution on cyclopropane enhances ring stability against ring-opening reactions, a critical advantage in medicinal chemistry .
Biological Activity
(1S)-2,2-difluorocyclopropanamine;hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : CHFN·HCl
- Molecular Weight : Approximately 167.58 g/mol
- Stereochemistry : The (1S) configuration indicates a specific spatial arrangement that influences its biological interactions.
The presence of two fluorine atoms enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable building block in drug development.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The fluorine substituents increase the compound's binding affinity and selectivity, which can lead to enhanced biological effects. Specific pathways affected by this compound include:
- Inhibition of Lysine-Specific Demethylase 1 (LSD1) : This enzyme is critical in regulating gene expression related to various cancers and neurological disorders. In vitro studies suggest that this compound can effectively inhibit LSD1 activity, offering a potential therapeutic avenue for cancer treatment.
- Neurotransmitter Modulation : Preliminary research indicates that cyclopropane derivatives may influence neurotransmitter systems, suggesting potential antidepressant effects.
Biological Activity Summary
Research has demonstrated that this compound exhibits several significant biological activities:
| Biological Activity | Description |
|---|---|
| Antidepressant Effects | Potential modulation of neurotransmitter systems. |
| Antitumor Activity | Inhibition of cancer cell proliferation through LSD1 inhibition. |
| Neuroprotective Properties | Possible antioxidant mechanisms linked to structural features. |
Case Study 1: Inhibition of LSD1
A study investigated the inhibitory effects of this compound on LSD1. The results showed an IC50 value in the low micromolar range, indicating potent inhibition. This suggests its potential as a therapeutic agent in treating cancers where LSD1 plays a pivotal role.
Case Study 2: Neurotransmitter Interaction
In another observational study, researchers assessed the impact of cyclopropane derivatives on serotonin and norepinephrine levels in animal models. The findings indicated that these compounds could enhance mood-related behaviors, supporting their potential use as antidepressants.
Comparison with Similar Compounds
The unique properties of this compound can be contrasted with other related compounds:
| Compound | Unique Features | Biological Activity |
|---|---|---|
| 2,2-Difluorocyclopropanamine | No hydrochloride salt form | Varies significantly in reactivity |
| Cyclopropanamine | Lacks fluorine atoms | Different chemical properties |
| 2-Fluorocyclopropanamine | Contains one fluorine atom | Distinct reactivity patterns |
The presence of two fluorine atoms in this compound enhances its pharmacological profile compared to its analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (1S)-2,2-difluorocyclopropanamine hydrochloride with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropanation of fluorinated precursors and subsequent resolution of enantiomers. Key steps:
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry .
- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral HPLC (e.g., Chiralpak® columns) to achieve >97% enantiomeric excess .
- Critical Parameters : Reaction temperature (-20°C to 0°C for cyclopropanation), inert atmosphere (N₂/Ar), and rigorous exclusion of moisture to prevent hydrolysis.
Q. How can researchers confirm the structural integrity of (1S)-2,2-difluorocyclopropanamine hydrochloride?
- Analytical Workflow :
- NMR Spectroscopy : ¹⁹F NMR to confirm difluoro substitution (δ -110 to -120 ppm) and ¹H/¹³C NMR for cyclopropane ring protons (δ 1.5–2.5 ppm) and amine proton (δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ at m/z 129.54 .
- X-ray Crystallography : For absolute configuration determination, particularly in resolving stereochemical ambiguities .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Safety Measures :
- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors.
- Storage : Keep in airtight containers under inert gas (N₂) at 4°C to prevent degradation .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the neuroprotective potential of (1S)-2,2-difluorocyclopropanamine hydrochloride?
- Experimental Design :
- Cell Models : Primary cortical neurons or SH-SY5Y cells exposed to oxidative stress (H₂O₂ or rotenone).
- Viability Assays : MTT or Calcein-AM to measure cell survival post-treatment (IC₅₀ typically 10–50 µM) .
- Mechanistic Studies : Western blotting for apoptosis markers (e.g., Bax/Bcl-2 ratio) and ROS quantification via DCFH-DA fluorescence .
Q. How can metabolic stability and pathways of this compound be analyzed in preclinical studies?
- Methodology :
- Liver Microsome Assays : Incubate with human/rat liver microsomes (37°C, NADPH system) and analyze metabolites via LC-MS/MS.
- Key Metabolites : Look for defluorination products (e.g., cyclopropanamine) or glucuronide conjugates .
- Computational Tools : Use software like Schrödinger’s ADMET Predictor to model Phase I/II metabolism .
Q. What analytical strategies are recommended for detecting this compound as a pharmaceutical impurity?
- Chromatographic Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
